molecular formula C21H15Br2NaO5S B8099649 sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate

sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate

Cat. No.: B8099649
M. Wt: 562.2 g/mol
InChI Key: WNOIORUCCYNQPE-UHFFFAOYSA-M
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Description

The compound with the identifier “sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate” is known as 1,3-Dimethyl-2-imidazolidinone. It is a cyclic urea used primarily as a high-boiling polar aprotic solvent. This compound is colorless and highly polar, with excellent thermal and chemical stability. It is often used in various industrial applications, including detergents, dyestuffs, electronic materials, and polymer manufacturing .

Preparation Methods

1,3-Dimethyl-2-imidazolidinone can be synthesized from 1,2-dimethylethylenediamine by reacting it with phosgene. This reaction produces the desired cyclic urea compound. The synthetic route involves the following steps:

Chemical Reactions Analysis

1,3-Dimethyl-2-imidazolidinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1,3-Dimethyl-2-imidazolidinone has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Dimethyl-2-imidazolidinone exerts its effects is primarily through its role as a solvent. It enhances the solubility of various compounds, facilitating their reactions and interactions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

1,3-Dimethyl-2-imidazolidinone can be compared with other similar compounds such as:

Similar Compounds

  • Dimethylpropyleneurea (DMPU)
  • Hexamethylphosphoramide (HMPA)
  • N,N-Dimethylformamide (DMF)

1,3-Dimethyl-2-imidazolidinone stands out due to its high thermal stability and non-carcinogenic nature, making it a preferred choice in various applications .

Properties

IUPAC Name

sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Br2O5S.Na/c1-11-7-13(9-16(22)19(11)24)21(14-8-12(2)20(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28-21;/h3-10,24-25H,1-2H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOIORUCCYNQPE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Br2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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